{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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Overview
Description
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, a carbamoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate typically involves multiple steps:
Formation of the 2,4-difluorophenylmethylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine.
Carbamoylation: The 2,4-difluorophenylmethylamine is then reacted with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl derivative with 3-methylthiophene-2-carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate may be explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylmethylamine: Shares the 2,4-difluorophenylmethyl group but lacks the carbamoyl and thiophene components.
3-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the 2,4-difluorophenylmethyl and carbamoyl groups.
Uniqueness
The uniqueness of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFLSGZTAUUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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